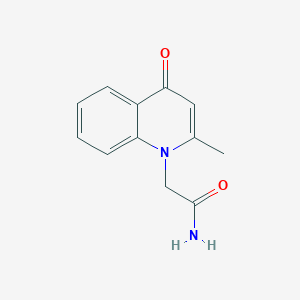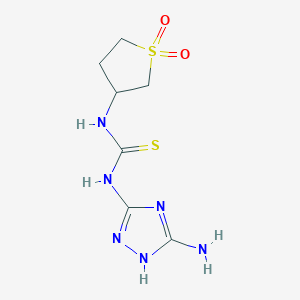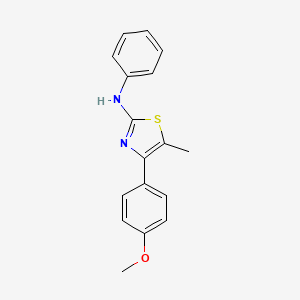![molecular formula C20H16O5 B12114519 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) to form the hydroxycoumarin intermediate . This intermediate is then alkylated with ethylbromoacetate in acetone in the presence of potassium carbonate (K₂CO₃) to yield the ethyl ester . The ester is subsequently saponified with sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to form the corresponding acid . The final step involves the esterification of the acid with 2-methoxybenzoic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and scaling up of reactions, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-allergic and anti-inflammatory activities.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate: Used in neuroprotective and anticonvulsant studies.
4-Oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate: Explored for its potential antidepressant and insecticidal properties.
Uniqueness
Its combination of the chromen and methoxybenzoate moieties may result in unique pharmacological properties and interactions with biological targets .
Propriétés
Formule moléculaire |
C20H16O5 |
|---|---|
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C20H16O5/c1-23-17-8-3-2-5-16(17)20(22)24-12-9-10-14-13-6-4-7-15(13)19(21)25-18(14)11-12/h2-3,5,8-11H,4,6-7H2,1H3 |
Clé InChI |
XUVYRLDIIKRTEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)

![Cyclopropanamine, N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-](/img/structure/B12114494.png)
![2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid](/img/structure/B12114495.png)
![[4-Allyl-5-(3-chloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12114499.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)


